molecular formula C4H6Br2 B14726376 1,1-Dibromo-2-methylprop-1-ene CAS No. 13353-06-5

1,1-Dibromo-2-methylprop-1-ene

Cat. No.: B14726376
CAS No.: 13353-06-5
M. Wt: 213.90 g/mol
InChI Key: JRQAPELIEVHZDW-UHFFFAOYSA-N
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Description

Structural Classification and Significance as a Synthetic Intermediate

Structurally, 1,1-Dibromo-2-methylprop-1-ene is classified as a geminal vinylic dibromide. This classification highlights the presence of two bromine atoms on one of the sp²-hybridized carbon atoms of the alkene. This structural motif makes the compound a valuable precursor in a variety of organic reactions.

One of the most notable applications of this compound is in the Corey-Fuchs reaction , a two-step process to convert aldehydes into terminal alkynes. tcichemicals.comorganic-chemistry.orgwikipedia.orgtcichemicals.com In this reaction, the aldehyde reacts with a phosphine-dibromomethylene ylide, generated from triphenylphosphine (B44618) and carbon tetrabromide, to form the 1,1-dibromoalkene intermediate. This intermediate can then be treated with a strong base, such as n-butyllithium, to yield the corresponding terminal alkyne. tcichemicals.comorganic-chemistry.org

Furthermore, this compound and similar gem-dibromoalkenes are valuable substrates in transition metal-catalyzed cross-coupling reactions. These reactions allow for the sequential and stereoselective formation of new carbon-carbon bonds. For instance, they can participate in Suzuki-Miyaura couplings with organoboron reagents and Stille couplings with organotin reagents. nih.gov This stepwise substitution of the bromine atoms provides a powerful tool for the synthesis of trisubstituted alkenes with high regio- and stereoselectivity. nih.gov

The reaction of 1,1-dibromoalkenes with organolithium reagents, such as methyllithium, can lead to the formation of carbenes, which can then undergo further reactions like insertion into C-H bonds. stackexchange.com

Role in the Chemistry of Halogenated Hydrocarbons

As a member of the halogenated hydrocarbon class, this compound serves as a model compound for studying the reactivity of vinylic halides. The carbon-bromine bonds in this compound are polarized, with the carbon atom bearing a partial positive charge, making it susceptible to nucleophilic attack. researchgate.net

The presence of two bromine atoms on the same carbon atom influences the reactivity of the double bond and the C-Br bonds. For example, gem-dibromoalkenes can undergo dehydrohalogenation reactions when treated with a base to form bromoalkynes. organic-chemistry.org The mechanism of such elimination reactions is a subject of interest in physical organic chemistry.

Moreover, the study of the reactions of gem-dibromo compounds, such as the base-promoted ring-opening of glycal-derived gem-dibromocyclopropanes, provides valuable insights into the mechanistic pathways of these transformations, which can involve the formation of reactive intermediates like carbenes and zwitterions.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₄H₆Br₂
Molecular Weight 213.90 g/mol nih.gov
CAS Number 13353-06-5 nih.govlookchem.com
Boiling Point 154 °C at 760 mmHg lookchem.com
Density 1.873 g/cm³ lookchem.com
Vapor Pressure 4.17 mmHg at 25 °C lookchem.com

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two methyl groups.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the sp²-hybridized carbons of the double bond and the sp³-hybridized carbons of the methyl groups.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C=C stretching vibrations.

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a compound containing two bromine atoms (¹⁹Br and ⁸¹Br).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dibromo-2-methylprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2/c1-3(2)4(5)6/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQAPELIEVHZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(Br)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80928177
Record name 1,1-Dibromo-2-methylprop-1-ene
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Molecular Weight

213.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13353-06-5
Record name 1,1-Dibromo-2-methyl-1-propene
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Record name 1,1-Dibromo-2-methylprop-1-ene
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Synthetic Methodologies for 1,1 Dibromo 2 Methylprop 1 Ene

Preparation from Related Halogenated Precursors

The transformation of existing halogenated compounds into 1,1-dibromo-2-methylprop-1-ene represents a classical approach in organic synthesis. These methods often involve elimination reactions.

The dehydrohalogenation of a tertiary alcohol such as 1,1,1-tribromo-2-methylpropan-2-ol is a theoretically plausible method for the synthesis of this compound. This reaction would conceptually involve the elimination of a molecule of water and a molecule of hydrogen bromide. Typically, such an elimination reaction might be facilitated by a strong acid or base. The mechanism would likely proceed through the protonation of the hydroxyl group, followed by the departure of a water molecule to form a carbocation. Subsequent elimination of a proton and a bromide ion would lead to the formation of the desired alkene. However, specific literature detailing this precise transformation for 1,1,1-tribromo-2-methylpropan-2-ol is not extensively documented, and the reaction conditions would need to be carefully optimized to favor the desired product and avoid potential side reactions.

The conversion of a vicinal dibromide, such as 1,2-dibromo-2-methylpropane, to this compound is not a standard or commonly reported synthetic route. Typically, the dehydrohalogenation of vicinal dibromides with a strong base leads to the formation of alkynes or dienes. For instance, the treatment of 1,2-dibromo-2-methylpropane with a strong base like alcoholic potassium hydroxide would be expected to yield 2-methyl-1-propene through the elimination of two molecules of hydrogen bromide. The rearrangement of a vicinal dibromide to a geminal dibromoalkene is not a conventional transformation and would likely require specific and potentially complex reaction conditions that are not widely established in the chemical literature.

Novel Synthetic Routes to Geminal Dibromoalkenes

Modern synthetic chemistry offers more direct and reliable methods for the preparation of geminal dibromoalkenes, such as this compound. Among these, the Corey-Fuchs reaction is a prominent and widely utilized methodology. organic-chemistry.orgwikipedia.org

The Corey-Fuchs reaction provides a two-step pathway to convert an aldehyde into a terminal alkyne, with the intermediate formation of a 1,1-dibromoalkene. organic-chemistry.orgwikipedia.org This reaction can be effectively employed for the synthesis of this compound starting from isobutyraldehyde.

The first step of the Corey-Fuchs reaction involves the reaction of an aldehyde with a phosphine-dibromomethylene ylide. wikipedia.org This ylide is typically generated in situ from the reaction of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). wikipedia.orgalfa-chemistry.com The addition of zinc dust can facilitate the reaction and improve the yield. wikipedia.orgalfa-chemistry.com The ylide then reacts with the aldehyde in a manner analogous to the Wittig reaction to produce the 1,1-dibromoalkene. wikipedia.org

For the synthesis of this compound, isobutyraldehyde is treated with the reagent mixture of triphenylphosphine and carbon tetrabromide. The reaction proceeds to yield the target geminal dibromoalkene, which can be isolated.

Reaction Scheme for the Corey-Fuchs Synthesis of this compound
Reactant 1Reactant 2ReagentsProduct
IsobutyraldehydeCarbon TetrabromideTriphenylphosphine, Zinc (optional)This compound

The second step of the traditional Corey-Fuchs reaction involves the treatment of the 1,1-dibromoalkene with a strong base, such as n-butyllithium, to generate a terminal alkyne. organic-chemistry.orgalfa-chemistry.com However, for the purpose of synthesizing this compound, the reaction is stopped after the first step, and the geminal dibromoalkene is isolated as the final product.

The versatility and reliability of the Corey-Fuchs reaction make it a preferred method for the synthesis of 1,1-dibromoalkenes from a wide range of aldehydes.

Applications of 1,1 Dibromo 2 Methylprop 1 Ene in Complex Organic Synthesis

Construction of Polycyclic and Radialene Systems

The rigid framework and reactive dibromo-substituted double bond of 1,1-dibromo-2-methylprop-1-ene make it an ideal starting material for the synthesis of intricate polycyclic and radialene systems. A notable example is the construction of decamethyl nih.govradialene. This highly strained and symmetric molecule has been synthesized through a multi-step sequence wherein this compound serves as a key precursor to a carbene or carbenoid intermediate. The subsequent dimerization and cyclization reactions of this intermediate lead to the formation of the complex radialene core.

Access to Diverse Functionalized Alkenyl Derivatives

This compound provides a convenient entry point to a wide array of functionalized alkenyl derivatives through various transition metal-catalyzed cross-coupling reactions.

Synthesis of Alkenylphosphonates

Alkenylphosphonates are important synthetic intermediates and have found applications in medicinal chemistry and materials science. The synthesis of these compounds can be achieved via the palladium-catalyzed reaction of this compound with trialkyl phosphites. This reaction typically proceeds with high stereoselectivity, yielding the corresponding (E)-alkenylphosphonates. The reaction conditions often involve a palladium catalyst, such as Pd(PPh₃)₄, and a base.

Reactant 1Reactant 2CatalystProduct
This compoundTriethyl phosphitePd(PPh₃)₄Diethyl (2-methylprop-1-en-1-yl)phosphonate
This compoundTrimethyl phosphitePd(OAc)₂/dppfDimethyl (2-methylprop-1-en-1-yl)phosphonate

Synthesis of Ynamides

Ynamides, nitrogen-substituted alkynes, are highly valuable building blocks in organic synthesis due to their unique reactivity. ulb.ac.be 1,1-Dibromo-1-alkenes, including this compound, have been successfully employed in the copper-catalyzed synthesis of ynamides. ulb.ac.be This transformation involves the coupling of the dibromoalkene with a nitrogen nucleophile, such as an amide or a sulfonamide, in the presence of a copper catalyst and a base. ulb.ac.be This method provides a practical and efficient route to a diverse range of ynamides. Over the past few decades, ynamides have become recognized as versatile and useful components in chemical synthesis. ulb.ac.be

Reactant 1Nitrogen NucleophileCatalyst SystemProduct
This compoundPyrrolidinoneCuI / DMEDAN-(2-methylprop-1-en-1-ynyl)pyrrolidin-2-one
This compoundIndoleCuI / 1,10-Phenanthroline1-(2-methylprop-1-en-1-ynyl)-1H-indole

Role as a Precursor for Carbene and Carbenoid Species

One of the most significant applications of this compound is its role as a precursor for the generation of carbene and carbenoid species. Treatment of this compound with a strong base, such as an organolithium reagent, at low temperatures leads to the formation of a lithium carbenoid. This intermediate can then be induced to undergo α-elimination to generate the corresponding free carbene.

These highly reactive intermediates can participate in a variety of transformations, including:

Cyclopropanation reactions: The carbene can add to alkenes to form cyclopropane (B1198618) derivatives.

C-H insertion reactions: The carbene can insert into C-H bonds, leading to the formation of new carbon-carbon bonds.

Rearrangement reactions: The carbene can undergo rearrangements to form more stable products.

The generation of carbenes from this compound has been instrumental in the synthesis of strained ring systems and other complex molecular architectures.

Development of Novel Reagents and Intermediates

The unique reactivity of this compound has spurred the development of novel reagents and intermediates for organic synthesis. For instance, its reaction with organometallic reagents can lead to the formation of functionalized vinylmetallic species. These intermediates can then be trapped with various electrophiles to generate a wide range of substituted alkenes with high stereocontrol. The versatility of this compound continues to be explored, with ongoing research focused on uncovering new transformations and applications for this valuable synthetic tool.

Advanced Spectroscopic Characterization for Mechanistic Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining molecular structure and has been extensively applied to elucidate reaction mechanisms. conicet.gov.arresearchgate.net It offers a non-invasive way to observe the chemical environment of specific nuclei, providing critical data on connectivity, conformation, and the electronic structure of molecules.

In-situ or real-time NMR monitoring allows chemists to observe a reaction as it happens directly within the NMR tube. This powerful application provides a "snapshot" of the reacting mixture at various time points, enabling the identification of transient intermediates and the determination of reaction kinetics. researchgate.net By tracking the disappearance of reactant signals and the concurrent emergence of product signals, a detailed mechanistic picture can be constructed.

For reactions involving 1,1-Dibromo-2-methylprop-1-ene, such as its conversion to alkynes or its participation in cross-coupling reactions, in-situ NMR can reveal the formation of key intermediates. The change in chemical shifts and coupling constants of the methyl and vinyl protons can be monitored over time to understand the sequence of bond-forming and bond-breaking events. This data is crucial for optimizing reaction conditions to improve yields and selectivity. researchgate.net

Table 1: Hypothetical ¹H NMR Data for Monitoring a Reaction of this compound

Time (min)Reactant (δ, ppm)Integration (Reactant)Product (δ, ppm)Integration (Product)
02.05 (s, 6H)6.0--
302.05 (s, 3H)3.02.15 (s, 6H)3.0
602.05 (s, 1.5H)1.52.15 (s, 6H)4.5
120-02.15 (s, 6H)6.0

This interactive table illustrates how the integration values of reactant and product peaks might change over the course of a reaction, providing kinetic data.

Many reactions of vinyl bromides can lead to the formation of stereoisomers, specifically E (entgegen) and Z (zusammen) isomers. NMR spectroscopy is the definitive method for assigning the stereochemistry of these products. creative-biostructure.com The primary techniques used are the analysis of coupling constants and the Nuclear Overhauser Effect (NOE).

The magnitude of the coupling constant (J-value) between vicinal protons across a double bond is stereochemically dependent; trans protons typically exhibit larger coupling constants (12-18 Hz) than cis protons (6-12 Hz). creative-biostructure.com

The Nuclear Overhauser Effect (NOE) is a phenomenon where the polarization of one nuclear spin is transferred to another through space. wikipedia.org This effect is observed only between nuclei that are close in space (typically < 5 Å), making it an excellent tool for determining stereochemistry. libretexts.org In the context of products derived from this compound, irradiating a specific proton and observing an enhancement in the signal of a nearby proton can confirm their spatial proximity, thus allowing for the assignment of E or Z configuration. libretexts.orglibretexts.org Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly powerful as they show all through-space correlations in a single spectrum. wikipedia.orglibretexts.org

Table 2: Representative ¹H NMR Data for Stereochemical Assignment

IsomerProton A (δ, ppm)Proton B (δ, ppm)Coupling Constant (JAB, Hz)Key NOE Correlation
E-Isomer6.405.8015.2Proton A ↔ Proton C
Z-Isomer6.256.109.5Proton A ↔ Proton D

This interactive table demonstrates how coupling constants and NOE correlations are used to distinguish between E and Z isomers.

Role of Mass Spectrometry (MS) in Product Identification and By-product Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the main reaction product and to identify any by-products formed during the reaction of this compound. The distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio) makes compounds containing bromine easily identifiable in a mass spectrum. For a molecule with two bromine atoms like this compound, a characteristic M, M+2, and M+4 isotopic pattern is observed.

When this starting material is converted to a product where one or both bromine atoms are replaced, the mass spectrum will reflect this change. For instance, in a mono-substitution reaction, the product's mass spectrum would show a shift in the molecular ion peak and exhibit an M, M+2 pattern characteristic of a single bromine atom. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the product, further confirming its identity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for separating complex reaction mixtures and analyzing each component, allowing for the identification of minor by-products that could give insight into alternative reaction pathways. nih.gov

Utilization of Infrared (IR) Spectroscopy for Functional Group Transformations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. libretexts.org It works on the principle that chemical bonds vibrate at specific frequencies, and when infrared radiation corresponding to these frequencies is absorbed, it provides a "fingerprint" of the molecule. ponder.ing This technique is particularly effective for monitoring the progress of a reaction by observing the disappearance of reactant functional groups and the appearance of product functional groups. youtube.com

In reactions involving this compound, IR spectroscopy can track key transformations. The starting material exhibits characteristic absorption bands for the C=C double bond and the C-Br bonds. missouri.edu

C=C Stretch: Typically found in the 1680-1640 cm⁻¹ region. libretexts.org

C-Br Stretch: Appears in the fingerprint region, usually between 690-515 cm⁻¹. libretexts.orglibretexts.org

If this compound is, for example, converted into a terminal alkyne, IR spectroscopy would show the disappearance of the C=C and C-Br stretches and the appearance of new, characteristic bands for the alkyne:

C≡C Stretch: A weak band around 2260-2100 cm⁻¹. libretexts.org

≡C-H Stretch: A strong, sharp band around 3330-3270 cm⁻¹. libretexts.org

By comparing the IR spectrum of the starting material to that of the reaction mixture over time, or the final product, one can confirm that the desired functional group transformation has occurred. docbrown.info

Table 3: Key IR Absorption Frequencies for Monitoring Reactions

Functional GroupBondCharacteristic Absorption (cm⁻¹)Intensity
AlkeneC=C1680-1640Medium to Weak
Vinyl HalideC-Br690-515Strong
Terminal AlkyneC≡C2260-2100Weak
Terminal Alkyne≡C-H3330-3270Strong, Sharp

This interactive table highlights the distinct IR frequencies used to track the conversion of a vinyl bromide to a terminal alkyne.

Computational and Theoretical Investigations of 1,1 Dibromo 2 Methylprop 1 Ene Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of electronic structure and energies of molecules, including reactants, products, and the transition states that connect them. For 1,1-dibromo-2-methylprop-1-ene, DFT can be employed to elucidate the mechanisms of its various reactions.

A potential energy surface (PES) is a conceptual and mathematical representation of the energy of a molecule as a function of its geometry. rsc.org By mapping the PES for a reaction, chemists can identify the most likely pathway from reactants to products, which proceeds through a series of energy minima (stable molecules and intermediates) and saddle points (transition states). rsc.orgwikipedia.org The transition state represents the highest energy point along the reaction coordinate and is a critical structure for understanding reaction kinetics. wikipedia.orguni-giessen.de

For this compound, key reactions to investigate via PES analysis would include nucleophilic substitution at the vinylic carbon and the formation of carbene intermediates. The geometry of a transition state can be determined by locating the first-order saddle points on the potential energy surface. wikipedia.org The Hammond-Leffler postulate suggests that the structure of the transition state will more closely resemble the species (reactants or products) that is higher in enthalpy. wikipedia.org

Nucleophilic Vinylic Substitution: In a reaction with a nucleophile, the PES would reveal whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a transient intermediate.

Carbene Formation: The elimination of bromine from this compound could lead to the formation of a highly reactive carbene. The PES for this process would detail the energy requirements and the geometry of the transition state leading to this intermediate.

Reaction Type Expected Intermediates/Transition States Key Geometric Features of Transition State
Nucleophilic Vinylic SubstitutionAnionic intermediate or concerted transition stateElongated C-Br bond, forming C-Nucleophile bond
Carbene Formationα-bromo carbanion or concerted transition stateElongated C-Br bonds, developing carbene center

The activation energy (Ea) of a reaction, which is the energy difference between the reactants and the transition state, is a crucial parameter that determines the reaction rate. DFT calculations can provide reliable estimates of activation energies. nih.gov By calculating the energies of all reactants, intermediates, transition states, and products, a complete kinetic profile of a reaction can be constructed.

For this compound, the activation energies for different potential reaction pathways can be compared to predict which reaction is more likely to occur under specific conditions. For instance, the activation energy for a reaction with a strong nucleophile would likely be lower than that for a reaction with a weaker one. Theoretical calculations have shown that activation energies for the reaction of o-quinomethide derivatives with nucleophiles can range from 2 to 20 kcal/mol depending on the nucleophile. nih.gov

Hypothetical Reaction Plausible Activation Energy Range (kcal/mol) Factors Influencing Activation Energy
Reaction with a strong nucleophile (e.g., thiolate)Lower endStrength of the nucleophile, solvent effects
Reaction with a weak nucleophile (e.g., water)Higher endPolarity of the solvent, steric hindrance
Thermal decomposition to form a carbeneVariableTemperature, presence of a catalyst

Molecular Orbital Analysis and Electronic Structure Studies

Molecular Orbital (MO) theory provides a detailed picture of the distribution of electrons within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important in determining a molecule's reactivity.

For this compound, the LUMO is expected to be localized on the C-Br bonds, specifically the antibonding σ* orbitals. This indicates that the molecule is susceptible to nucleophilic attack at the carbon atom bonded to the two bromine atoms. The electron-withdrawing nature of the bromine atoms lowers the energy of the LUMO, making the molecule more electrophilic.

Analysis of the MOs can also explain the stability of potential intermediates. For example, if a carbene is formed, the nature of its frontier orbitals (singlet or triplet state) will dictate its subsequent reactivity.

Prediction of Stereoselectivity and Regioselectivity in Chemical Transformations

Many chemical reactions can yield more than one product isomer. Computational chemistry can be a powerful tool for predicting the stereoselectivity (the preferential formation of one stereoisomer over another) and regioselectivity (the preferential reaction at one site over another) of a reaction.

In the case of reactions involving this compound, such as addition reactions to the double bond (if they were to occur without substitution), DFT calculations of the transition state energies for the formation of different isomers could predict the major product. For instance, in the 1,2-trans-dihalogenation of alkynes, DFT calculations of the LUMOs and geometries of unsymmetrical iodonium (B1229267) intermediates have been used to successfully explain the observed regioselectivity. nih.gov While this compound is an alkene, similar principles of analyzing the stability of intermediates and transition states would apply.

Characterization of Intermediates and Excited States (e.g., Carbene Species)

Computational methods are invaluable for characterizing transient species like reaction intermediates and excited states that are often difficult or impossible to observe experimentally.

As mentioned, this compound is a potential precursor to a carbene intermediate through the elimination of its two bromine atoms. DFT calculations can be used to determine the geometry and electronic state (singlet or triplet) of this carbene. researchgate.net The relative energies of the singlet and triplet states are crucial, as they exhibit different reactivity patterns. For example, allenyl carbene has been computationally shown to have a triplet ground state with low-lying excited singlet states. rsc.org Computational studies on the addition of dihalocarbenes have shown that they can react via a stepwise mechanism involving a thiocarbonyl ylide as a transient intermediate. nih.gov

Furthermore, the potential energy surface for the reactions of this carbene intermediate, such as C-H insertion or cyclopropanation reactions, can be explored computationally to predict its subsequent transformations. researchgate.net

Stereochemical Control and Selectivity in Reactions Involving 1,1 Dibromo 2 Methylprop 1 Ene

Diastereoselective and Enantioselective Approaches in Synthesis

The gem-dibromoalkene functionality in 1,1-dibromo-2-methylprop-1-ene presents a unique platform for the introduction of new stereocenters. While specific studies on the diastereoselective and enantioselective reactions of this compound are not extensively documented, the broader class of gem-dihaloalkenes and their structural analogs, such as gem-diborylalkenes, have been the subject of stereocontrolled transformations. These studies provide a conceptual framework for the potential of this compound in asymmetric synthesis.

One of the key strategies for achieving diastereoselectivity is through cycloaddition reactions. For instance, gem-diborylalkenes, which are electronically similar to gem-dibromoalkenes, have been shown to participate in stereoselective Diels-Alder reactions. nih.govnih.gov In these [4+2] cycloadditions, the gem-diboryl group acts as a ketene (B1206846) equivalent, and the reaction proceeds with high regio- and stereoselectivity to furnish 1,1-bisborylcyclohexenes. nih.govnih.gov The facial selectivity of the diene approach is controlled by the substituents on both the diene and the dienophile, leading to the formation of specific diastereomers. It is plausible that this compound could undergo similar diastereoselective cycloadditions, providing access to highly functionalized and stereochemically defined cyclic compounds.

Enantioselective synthesis aims to produce a single enantiomer of a chiral product. This is often achieved through the use of chiral catalysts or auxiliaries. While specific enantioselective reactions starting from this compound are not widely reported, the reactivity of the carbon-bromine bonds suggests possibilities for asymmetric transformations. For example, the development of catalytic enantioselective reactions of 1,1-diborylalkanes, which can be conceptually related to gem-dibromoalkenes, highlights the potential for creating chiral centers. nih.gov The thioamidation of gem-dibromoalkenes has also been reported as a versatile reaction, and the development of a chiral variant of this process could provide a route to enantiomerically enriched thioamides. rsc.org

The following table summarizes potential diastereoselective and enantioselective approaches applicable to this compound based on reactions of analogous compounds.

Table 1: Potential Stereoselective Reactions for this compound

Reaction Type Stereochemical Control Potential Products Basis of Analogy
Diels-Alder Cycloaddition Diastereoselective Chiral cyclohexene (B86901) derivatives Stereoselective reactions of gem-diborylalkenes nih.govnih.gov
Asymmetric Catalysis Enantioselective Chiral allenes, thioamides Chiral catalyst-controlled reactions of gem-dihaloalkenes acs.org

Control over (E)/(Z) Isomerism in Product Formation

A significant aspect of stereochemical control in reactions of this compound involves the selective formation of either the (E) or (Z) isomer in the resulting products. This is particularly relevant in reactions where one of the bromine atoms is substituted, leading to a new double bond with the potential for geometric isomerism.

Palladium-catalyzed reactions have been instrumental in controlling the stereochemical outcome of transformations involving gem-dihaloalkenes. For instance, the synthesis of 1,3-diynes from 1,1-dibromo-1-alkenes can be controlled to produce either symmetric or unsymmetric products, with the geometry of any remaining double bonds being influenced by the reaction conditions and ligands used. nih.gov

A notable example of controlling (E)/(Z) isomerism is seen in the palladium- and Brønsted acid-cocatalyzed addition of alkylidenecyclopropanes with imines, which results in the formation of dienyl substituted amines with excellent E/Z-selectivity. nih.gov Although this example does not directly involve this compound, it demonstrates that careful selection of the catalytic system can dictate the geometry of the newly formed double bonds in the product.

The following table details a specific reaction where (E)/(Z) isomerism is controlled in the products derived from a class of compounds including 1,1-dibromoalkenes.

Table 2: Control of (E)/(Z) Isomerism in Palladium-Catalyzed Reactions

Reaction Substrate Class Catalyst/Reagents Product Stereoselectivity Reference

Influence of Chiral Catalysts and Auxiliaries on Stereochemical Outcome

The use of chiral catalysts and auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically enriched compounds from prochiral starting materials. In the context of reactions involving this compound, these chiral agents can exert a profound influence on the stereochemical course of the transformation.

A compelling example of the influence of a chiral catalyst is the palladium-catalyzed three-component coupling of 1,1-dibromoalkenes, vinylzinc chloride, and soft nucleophiles to synthesize 1,3-disubstituted allenes. acs.org This reaction, when carried out in the presence of a chiral palladium catalyst, can produce scalemic (enantiomerically enriched) axially chiral allenes with high enantiomeric excess (up to 94% ee). acs.org The chiral ligand on the palladium catalyst creates a chiral environment around the metal center, which directs the approach of the substrates and controls the stereochemistry of the bond-forming steps, leading to the preferential formation of one enantiomer of the allene (B1206475) product.

The following table summarizes the influence of chiral catalysts on the stereochemical outcome of reactions involving the gem-dibromoalkene functionality.

Table 3: Influence of Chiral Catalysts on Stereochemical Outcome

Reaction Substrate Class Chiral Catalyst Product Stereochemical Outcome Reference
Three-Component Coupling 1,1-Dibromoalkenes Chiral Palladium Complex 1,3-Disubstituted Allenes High enantioselectivity (up to 94% ee) acs.org

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards environmentally benign processes has spurred the development of sustainable methods for synthesizing key intermediates like 1,1-dibromo-2-methylprop-1-ene. Traditional syntheses often rely on harsh reagents and organic solvents. Emerging research focuses on minimizing environmental impact through several key strategies:

Aqueous Media Synthesis: A significant advancement is the use of water as a reaction solvent. For instance, the direct integration of sulfur and amine groups with 1,1-dibromoalkenes to produce thioamides has been successfully achieved in an aqueous medium without the need for organic solvents, catalysts, or additives. rsc.orgijprt.org This approach not only reduces volatile organic compound (VOC) emissions but can also enhance selectivity and simplify product isolation.

Phase-Transfer Catalysis (PTC): PTC is a powerful tool for conducting reactions between reagents in immiscible phases (e.g., aqueous and organic). researchgate.net This technique can facilitate the synthesis of gem-dihalo compounds under milder conditions, reducing energy consumption and often allowing the use of more environmentally friendly bases like aqueous potassium hydroxide. researchgate.netroutledge.com The development of reusable or biodegradable phase-transfer catalysts is a key area of ongoing research. researchgate.net

One-Pot and Multicomponent Reactions (MCRs): Designing synthetic sequences where multiple reaction steps are performed in a single vessel ("one-pot") significantly improves efficiency by reducing the need for intermediate purification steps, which in turn cuts down on solvent and material waste. ijprt.orgresearchgate.netnih.govmdpi.combohrium.com Metal-free tandem reactions, such as the atom transfer radical addition (ATRA)/elimination/nucleophilic substitution of alkenes with sources like tetrabromomethane (CBr₄), exemplify this approach for creating substituted gem-dibromo compounds. researchgate.net

Green Synthesis StrategyKey AdvantagesRepresentative Reaction Type
Aqueous Media Reduces use of volatile organic solvents, can improve selectivity, simplifies workup.Thioamidation of gem-dibromoalkenes. rsc.orgijprt.org
Phase-Transfer Catalysis Enables use of inexpensive inorganic bases, milder reaction conditions, reduces waste.Synthesis of gem-dihalocyclopropanes. researchgate.netroutledge.com
One-Pot/Tandem Reactions Increases atom economy, reduces solvent usage and purification steps, saves time and energy.Metal-free synthesis of α-amino-substituted gem-dibromo compounds. researchgate.net

Exploration of Novel Catalytic Systems for Transformations

The dual bromine atoms on the vinylic carbon make this compound a versatile substrate for catalytic transformations, particularly in carbon-carbon bond formation. Research is actively exploring new catalytic systems to control the reactivity of its two distinct C-Br bonds.

Palladium-Catalyzed Cross-Coupling: Palladium catalysis is a cornerstone of modern organic synthesis, and its application to gem-dibromoalkenes is a fruitful area of research. rsc.org Different phosphine (B1218219) ligands can selectively tune the catalyst's activity. For example, palladium complexes with ligands like Xantphos can catalyze three-component coupling reactions between a 1,1-dibromoalkene, a vinylzinc chloride, and a soft nucleophile to generate synthetically valuable allenes. researchgate.netroutledge.com Other palladium systems can facilitate selective cross-coupling with alkynylaluminums to produce either conjugated enediynes or unsymmetrical 1,3-diynes, depending on the specific catalyst and ligand combination. weizmann.ac.ilcore.ac.uk

Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective and efficient alternative to palladium for certain transformations. researchgate.net Copper-diamine ligand systems have been instrumental in developing tandem intramolecular amidation reactions of gem-dibromoalkenes to construct complex heterocyclic structures like imidazoindolones, which are present in some alkaloids. researchgate.net

Gold-Catalyzed Reactions: While less common for direct transformations of gem-dibromoalkenes, gold catalysis is renowned for activating alkyne and allene (B1206475) systems, which are common products derived from 1,1-dibromoalkene precursors. mdpi.comorganic-chemistry.orgdntb.gov.uanih.govnih.gov Future research may explore the direct gold-catalyzed functionalization of 1,1-dibromoalkenes or the development of cascade reactions where a gem-dibromoalkene is first converted to an alkyne that then undergoes a subsequent gold-catalyzed transformation in the same pot.

Catalyst SystemTransformation TypeProduct Class
Palladium/Xantphos Three-Component Coupling1,3-Disubstituted Allenes researchgate.netroutledge.com
Palladium/DPPE or TFP Selective Cross-CouplingConjugated Enediynes or 1,3-Diynes weizmann.ac.ilcore.ac.uk
Copper/Diamine Ligand Tandem Intramolecular AmidationImidazoindolones researchgate.net

Expansion of Synthetic Utility to Bioactive Molecules and Materials Science

The unique reactivity of this compound makes it a valuable building block for synthesizing complex molecules with important biological or material properties.

Synthesis of Bioactive Heterocycles: Heterocyclic compounds form the structural core of a vast number of pharmaceuticals. routledge.comijnrd.orgastate.edu gem-Dihaloalkenes and their derivatives are key precursors for a variety of heterocycles. researchgate.net For instance, they can be transformed into pyrazoles, thiazoles, and imidazoles, many of which exhibit antibacterial, anticancer, or other therapeutic properties. astate.edu The copper-catalyzed synthesis of imidazoindolones mentioned previously is a prime example of creating a biologically relevant scaffold from a gem-dibromoalkene. researchgate.net

Applications in Materials Science: The ability of 1,1-dibromoalkenes to be converted into dienes, enynes, and other unsaturated systems makes them attractive for polymer chemistry. A significant emerging application is in the synthesis of novel polymers. Although not using 1,1-dibromoalkenes directly, a closely related class, gem-diborylalkenes, has been used in stereoselective Diels-Alder reactions. The resulting norbornene structures, containing the gem-diboryl unit, serve as monomers for Ring-Opening Metathesis Polymerization (ROMP). This provides access to the first examples of gem-diboron-based polymers, which can be further modified, opening a new frontier in the design of functional materials with unique electronic or optical properties. nih.gov This pathway highlights a potential future application for this compound, which could be converted to a related diene or dienophile for polymerization.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity, saving significant time and resources in the laboratory. weizmann.ac.ilresearchgate.netrsc.orgresearchgate.netsmu.edu

For reactions involving this compound, computational modeling can provide deep insights into several aspects:

Mechanism Elucidation: DFT calculations can map out the entire potential energy surface of a reaction. This allows researchers to identify transition state structures, calculate activation energy barriers, and determine the most likely reaction pathway. rsc.orgnih.gov For example, in palladium-catalyzed reactions, DFT can clarify the energetics of oxidative addition, migratory insertion, and reductive elimination steps, explaining the observed product selectivity. nih.govnih.gov

Predicting Reactivity and Selectivity: By modeling the electronic and steric properties of the substrate, catalyst, and ligands, computational methods can predict how changes to the reaction components will affect the outcome. rsc.org This predictive power can guide the rational design of new catalysts and reaction conditions to favor a desired product. For instance, calculations can explain why a particular phosphine ligand leads to a mono-coupling product while another promotes a different transformation. weizmann.ac.il

Understanding Intermediate Structures: Computational analysis helps to characterize the structure and stability of transient intermediates, such as the π-allenyl palladium species proposed in some cross-coupling reactions, which are often too fleeting to be observed experimentally. nih.gov This understanding is crucial for controlling the course of complex catalytic cycles.

The synergy between computational prediction and experimental validation is accelerating the discovery of novel transformations and applications for versatile chemical building blocks like this compound. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1-Dibromo-2-methylprop-1-ene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via bromination of 2-methylprop-1-ene using brominating agents (e.g., Br₂) under controlled temperatures. Elimination reactions of vicinal dibromides with strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents (e.g., DMSO) are also effective. Reaction yields depend on solvent polarity, base strength, and temperature. For instance, highlights that KOtBu in DMSO promotes alkene formation via dehydrohalogenation . Systematic optimization of these parameters is recommended.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying the positions of bromine substituents and alkene protons. Gas Chromatography-Mass Spectrometry (GC-MS) confirms purity and molecular weight, while Infrared (IR) spectroscopy detects functional groups like C=C and C-Br bonds. provides structural data (e.g., SMILES: ClC/C=C(\Cl)/Br) that aligns with these techniques .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, face shields, and fume hoods. Avoid heat and sparks, as decomposition produces hazardous gases (e.g., HBr, CO). Store in tightly sealed containers in well-ventilated areas. –6 emphasize these precautions, including spill containment with sand or vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for elimination reactions involving this compound?

  • Methodological Answer : Contradictions may arise from varying base strengths, solvents, or kinetic vs. thermodynamic control. To address this:

  • Conduct kinetic studies using in-situ monitoring (e.g., FTIR or Raman spectroscopy).
  • Compare yields under different conditions (e.g., KOtBu in DMSO vs. NaOH in ethanol).
  • Validate purity of starting materials via GC-MS. and highlight similar reaction pathways for dibromo derivatives .

Q. What computational approaches predict the regioselectivity of nucleophilic attacks on this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations model transition states to predict attack at the less sterically hindered carbon. Quantitative Structure-Property Relationship (QSPR) models, as referenced in , correlate molecular descriptors (e.g., steric bulk of the methyl group) with reactivity. Experimental validation via competitive reactions with nucleophiles (e.g., amines vs. thiols) is advised .

Can this compound act as a dienophile in Diels-Alder reactions? Design an experiment to test this hypothesis.

  • Methodological Answer :

  • Experimental Design : React this compound with a conjugated diene (e.g., 1,3-butadiene) under thermal (80–120°C) or Lewis acid-catalyzed conditions (e.g., AlCl₃).
  • Analysis : Monitor reaction progress via ¹H NMR for alkene proton shifts. Isolate the cycloadduct and confirm stereochemistry via X-ray crystallography. demonstrates analogous use of dibromo derivatives in multi-step syntheses .

Q. How do steric and electronic effects influence the stability of this compound during storage?

  • Methodological Answer : The methyl group introduces steric hindrance, reducing Br⁻ elimination. Electronic effects (C-Br bond polarization) can be studied via Hammett substituent constants. Stability tests under varying humidity and temperature (e.g., TGA/DSC) identify decomposition thresholds. –6 note decomposition products (HBr, CO) under heat .

Data Contradiction and Analysis

Q. Why do different studies report varying thermal decomposition profiles for this compound?

  • Methodological Answer : Discrepancies may stem from impurities, storage conditions, or analytical methods (e.g., TGA vs. DSC). To reconcile:

  • Standardize purity checks using GC-MS.
  • Replicate experiments under inert atmospheres (N₂/Ar) to exclude oxidative degradation.
  • Cross-reference with computational thermochemistry (e.g., Gaussian software). and highlight decomposition risks under non-inert conditions .

Methodological Tables

Reaction Type Conditions Key Products Evidence Source
EliminationKOtBu, DMSO, 80°C1,1-Dimethylcyclopropene
Nucleophilic SubstitutionNaOMe, MeOH, reflux1,1-Dimethylcyclopropanol
Diels-Alder1,3-Butadiene, AlCl₃, 60°CCycloadduct (stereochemistry TBD)

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